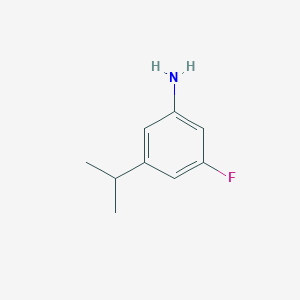

3-Fluoro-5-isopropylaniline

Description

Significance of Aniline (B41778) Core in Heterocyclic Chemistry

Anilines, or aminoarenes, are indispensable building blocks in organic synthesis, largely due to the presence of the versatile amino group on an aromatic ring. clockss.org This structural motif is a precursor to a vast array of more complex molecules, particularly N-heterocyclic compounds which are of great importance in pharmaceuticals and natural products. rsc.org The aniline core provides a robust platform for constructing fused ring systems like quinolines, indoles, and benzimidazoles, which are prevalent in biologically active compounds. rsc.orgmsu.eduresearchgate.net

Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination and C-H activation/cyclization, frequently employ aniline derivatives to forge new carbon-nitrogen and carbon-carbon bonds. clockss.orgrsc.org For a molecule like 3-Fluoro-5-isopropylaniline, the amino group serves as a reactive handle for building larger molecular architectures, while the substituents on the ring influence the reactivity and regioselectivity of these transformations. The development of synthetic methods that can convert readily available starting materials into valuable meta-substituted anilines is an area of active research, highlighting the demand for these specific structural patterns. acs.org

Impact of Fluorine Substitution on Aromatic Systems

The introduction of fluorine into an aromatic system, such as in this compound, has profound effects on a molecule's physicochemical and biological properties. annualreviews.org Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring alters the electronic distribution, which can influence the acidity/basicity (pKa) of nearby functional groups. mdpi.com Typically, fluorine substitution makes nearby basic groups, like the amino group of aniline, less basic. mdpi.com

In medicinal chemistry, fluorine is often used to enhance metabolic stability. The carbon-fluorine bond is very strong, and replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation (like aromatic hydroxylation) can block this process, increasing the drug's half-life in the body. annualreviews.orgnih.gov Fluorination of an aromatic ring also tends to increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can improve its absorption and permeability across cell membranes. annualreviews.orgnih.gov Furthermore, fluorine can engage in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity to biological targets like proteins and enzymes. researchgate.net

Role of Isopropyl Moieties in Molecular Design and Steric Control

The isopropyl group, a branched three-carbon alkyl chain, is another key feature in the design of this compound. fiveable.me Its primary role is often to introduce steric bulk, which refers to the spatial arrangement of atoms and the physical space they occupy. omicsonline.org This bulkiness can be used strategically to control the conformation of a molecule by restricting rotation around bonds or to influence how a molecule interacts with other molecules, such as a receptor or an enzyme's active site. acs.org

Overview of Research Directions for Substituted Anilines

Substituted anilines, including trifunctional scaffolds like this compound, are at the forefront of several research areas. They are crucial intermediates in the synthesis of a wide range of high-value products. researchgate.net

Pharmaceuticals: A major application is in drug discovery and development. The unique combination of substituents allows for the creation of novel drug candidates with tailored properties, such as inhibitors for kinases (e.g., Mer/c-Met inhibitors) or other enzymes. mdpi.com Research focuses on designing aniline derivatives that lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Agrochemicals: These compounds are also vital for the agrochemical industry, serving as building blocks for modern herbicides and pesticides. aarti-industries.com The substituents on the aniline ring are critical for the biological activity and environmental stability of the final product.

Materials Science: In materials science, substituted anilines are used as monomers for high-performance polymers, such as polyimides, where the specific functional groups can enhance thermal stability and other mechanical properties. chemshuttle.com They are also investigated for applications in liquid crystal materials. chemshuttle.com

Current research continues to explore new, efficient, and environmentally friendly methods for synthesizing these valuable compounds and expanding their application in creating novel functional molecules. rsc.orgresearchgate.net

Data for this compound

Below are tables detailing the properties and identifiers for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.20 g/mol |

| Identifier Type | Identifier |

|---|---|

| CAS Number | 174163-42-9 |

| SMILES | CC(C)C1=CC(F)=CC(N)=C1 |

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

3-fluoro-5-propan-2-ylaniline |

InChI |

InChI=1S/C9H12FN/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,11H2,1-2H3 |

InChI Key |

IAWORJVBWRXUHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)F)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 5 Isopropylaniline and Its Derivatives

Electronic Effects of Fluoro and Isopropyl Substituents on Aromaticity and Amine Basicity

The basicity of the amino group in 3-fluoro-5-isopropylaniline is a direct consequence of the combined electronic influences of the fluoro and isopropyl substituents. These effects modulate the availability of the nitrogen lone pair for protonation. Aromatic amines are inherently weaker bases than their aliphatic counterparts because the nitrogen's lone pair is delocalized into the aromatic π-system, rendering it less available to accept a proton. wikipedia.orglibretexts.orglibretexts.org

Inductive and Resonance Effects of Fluorine

The fluorine atom, being the most electronegative element, exerts a powerful influence on the electronic distribution within the aniline (B41778) ring. This influence is twofold:

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bonds. libretexts.orgchemistrysteps.com This inductive withdrawal decreases the electron density on the nitrogen atom of the amino group, making the lone pair less available for protonation and thereby reducing the basicity of the molecule. For halogens, this electron-withdrawing inductive effect generally dominates over their resonance effect. stackexchange.combrainly.in

Resonance Effect (+M/+R): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene (B151609) ring. stackexchange.com This donation of electron density, known as a positive mesomeric or resonance effect, acts to increase the electron density on the ring, particularly at the ortho and para positions. However, for fluorine, the overlap between its 2p orbital and the 2p orbital of carbon is not as effective as its inductive pull, making the +M effect weaker than the -I effect. wikipedia.org

Consequently, the net effect of the fluorine substituent is a decrease in the basicity of the aniline derivative compared to unsubstituted aniline. libretexts.orgdoubtnut.com

Steric and Electronic Contributions of the Isopropyl Group

The isopropyl group, in contrast to the fluoro group, is generally considered an electron-donating group (EDG). Its contributions are:

Electronic Effect (+I): As an alkyl group, the isopropyl substituent donates electron density to the aromatic ring through an inductive effect. pharmaguideline.com This effect, although weaker than that of fluorine, increases the electron density on the ring and, by extension, on the nitrogen atom. This donation helps to stabilize the positive charge that develops on the nitrogen in the corresponding anilinium ion after protonation, thus increasing the amine's basicity relative to aniline. libretexts.org

Steric Contribution: The isopropyl group is bulkier than a hydrogen atom. However, being in the meta position relative to the amino group, its steric hindrance towards the protonation of the amine is minimal. Its primary influence remains electronic.

Quantitative Assessment of Amine Basicity (pKa studies)

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid (the anilinium ion). A higher pKa value for the conjugate acid corresponds to a stronger base. vcalc.com The pKa of 3-fluoro-5-isopropylanilinium ion is determined by the balance of the electron-withdrawing nature of the fluorine and the electron-donating nature of the isopropyl group.

Given that both substituents are in the meta position, their resonance effects are minimized, and their inductive effects are the primary drivers of the change in basicity. The strong base-weakening inductive effect of the fluorine atom is expected to be more pronounced than the base-strengthening inductive effect of the isopropyl group. Therefore, the pKa of this compound's conjugate acid is predicted to be lower than that of aniline (4.6) and likely slightly higher than that of 3-fluoroaniline (B1664137) (3.5), due to the partial compensation by the isopropyl group.

Table 1: pKa Values of Substituted Anilinium Ions

| Compound | pKa of Conjugate Acid | Effect of Substituent |

|---|---|---|

| Aniline | ~4.6 wikipedia.orgvcalc.com | Reference |

| 3-Fluoroaniline | ~3.5 chemicalbook.com | Base-Weakening (-I > +M) |

| 3-Isopropylaniline | ~4.67 (Predicted) guidechem.com | Base-Strengthening (+I) |

| 4-Fluoroaniline | ~4.65 nih.gov | Slightly Base-Weakening |

Reaction Pathways and Mechanistic Elucidation

The dual functionality of this compound—the nucleophilic amino group and the activated aromatic ring—dictates its reactivity in various chemical transformations.

Nucleophilic Character of the Amine Functionality

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to this compound, allowing it to react with a variety of electrophiles. quora.com The nucleophilicity of the amine is directly related to its basicity; the electron-withdrawing fluorine atom reduces the electron density on the nitrogen, making it a weaker nucleophile compared to unsubstituted aniline or alkylamines. ucalgary.ca Conversely, the electron-donating isopropyl group slightly enhances the nucleophilicity.

Despite the reduced reactivity, the amine group can still participate in typical nucleophilic substitution and addition reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to protect the amino group or reduce its activating effect during subsequent reactions. libretexts.org

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

The mechanism of these reactions involves the attack of the nitrogen lone pair on the electrophilic center of the reacting partner, followed by the loss of a proton to yield the final product.

Electrophilic Activation and Aromatic Reactivity

The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution (EAS), making the ring much more reactive than benzene. libretexts.orgchemistrysteps.com It directs incoming electrophiles to the ortho and para positions relative to itself. chemistrytalk.org However, in this compound, the directing effects of all three substituents must be considered to predict the regiochemical outcome of EAS reactions like halogenation, nitration, or sulfonation.

-NH₂ group (at C1): Strongly activating, ortho-, para-director. Directs to positions 2, 4, and 6.

-F group (at C3): Deactivating, but ortho-, para-director due to resonance. ulethbridge.cacsbsju.edu It directs incoming electrophiles to positions 2 and 4 (relative to itself, which are positions 2 and 4 on the ring).

-Isopropyl group (at C5): Weakly activating, ortho-, para-director. libretexts.org It directs to positions 2 and 6 (relative to itself, which are positions 6 and 4 on the ring).

Analyzing the combined effects:

Position 2: Favored by the amino and fluoro groups.

Position 4: Favored by all three groups (para to -NH₂, ortho to -F, ortho to -isopropyl).

Position 6: Favored by the amino and isopropyl groups.

Based on this analysis, position 4 is the most electronically favored site for electrophilic attack, as its activation is reinforced by all three substituents. Position 2 and 6 are also activated. The bulky isopropyl group might offer some steric hindrance to an attack at the adjacent position 6, potentially favoring substitution at positions 2 and 4. Therefore, electrophilic substitution on this compound is expected to yield predominantly a mixture of 2- and 4-substituted products, with the 4-substituted isomer being a major product.

Rearrangement Reactions and Tautomerism

There is no specific information available in the public domain regarding rearrangement reactions or tautomeric forms of this compound. In theory, aniline derivatives can undergo various rearrangement reactions, and the presence of the amino group could lead to imine-enamine tautomerism under specific conditions. However, without experimental studies, any discussion would be purely speculative.

Role of Catalysis in Reaction Kinetics and Selectivity

The role of catalysis in the reactions of this compound has not been specifically documented. Generally, transition metal catalysts are often employed in cross-coupling reactions involving aniline derivatives to enhance reaction rates and control selectivity. The electronic effects of the fluorine and isopropyl substituents would undoubtedly influence the efficacy of various catalytic systems, but specific examples and data are not available.

Regioselectivity and Stereochemical Control in Derivatization

Predicting the regioselectivity of electrophilic aromatic substitution on this compound can be approached by considering the directing effects of the present substituents.

Directing Effects of Substituents

The amino (-NH2) group is a powerful activating group and an ortho-, para-director. The fluorine (-F) atom is a deactivating group but is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. The isopropyl (-CH(CH3)2) group is a weak activating group and an ortho-, para-director.

In this compound, the substituents are meta to each other. The directing effects of these groups on an incoming electrophile are as follows:

Amino group directs to: positions 2, 4, and 6.

Fluorine atom directs to: positions 2, 4, and 6.

Isopropyl group directs to: positions 2, 4, and 6.

All substituents direct incoming electrophiles to the same positions (2, 4, and 6). The powerful activating effect of the amino group would likely make these positions highly susceptible to electrophilic attack.

Steric Hindrance and Molecular Conformation on Reaction Outcomes

The isopropyl group is bulkier than the fluorine atom and would exert a greater steric hindrance. This would likely disfavor electrophilic substitution at the positions ortho to the isopropyl group (positions 4 and 6) to some extent, potentially favoring substitution at position 2. The precise molecular conformation of this compound is not documented, but it is expected to influence the accessibility of the reactive sites.

Intermolecular Interactions and Self-Assembly Propensities

Specific studies on the intermolecular interactions and self-assembly of this compound are not available. However, the functional groups present suggest the potential for various non-covalent interactions:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the fluorine atom and the nitrogen of the amino group can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions.

Hydrophobic Interactions: The isopropyl group can engage in hydrophobic interactions.

These interactions could potentially lead to the formation of supramolecular structures or self-assembled monolayers, but this has not been experimentally verified for this specific molecule.

Computational Chemistry and Theoretical Modeling of 3 Fluoro 5 Isopropylaniline

Electronic Structure Analysis

Electron Density Distribution and Charge Analysis

The electron density distribution in 3-Fluoro-5-isopropylaniline is significantly influenced by its substituents. The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, particularly from the ortho and para positions relative to itself. Conversely, the amino group acts as an electron-donating group, increasing the electron density at its ortho and para positions (carbons 2, 4, and 6). The isopropyl group, through hyperconjugation and inductive effects, also donates electron density to the ring, albeit to a lesser extent than the amino group.

This electronic push-pull dynamic results in a non-uniform distribution of charge across the molecule. Computational charge analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges. Such analyses typically reveal a high negative charge localized on the fluorine atom and the nitrogen atom of the amino group. The carbon atom attached to the fluorine (C3) and the carbon attached to the nitrogen (C1) would exhibit positive partial charges. The distribution of electrostatic potential on the molecular surface highlights the electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.

Table 1: Predicted Partial Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| N (amino) | -0.85 |

| C1 (amino-bearing) | +0.20 |

| C3 (fluoro-bearing) | +0.35 |

| F (fluoro) | -0.40 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the amino and isopropyl groups necessitates a thorough conformational analysis to identify the most stable molecular geometries.

The rotation of the isopropyl group is more sterically hindered. Potential energy surface scans, calculated by systematically rotating the dihedral angle of the isopropyl group, can identify the lowest energy conformers. These calculations would likely show distinct energy minima corresponding to staggered conformations where the methyl groups of the isopropyl moiety are positioned to minimize steric clash with the adjacent hydrogen atoms on the aromatic ring. The energy maxima on this surface represent the transition states between conformers, allowing for the calculation of rotational barriers.

The steric demand of the isopropyl group at the C5 position can influence the geometry of the entire molecule. This steric bulk can cause slight deviations from the ideal planar geometry of the benzene (B151609) ring. Furthermore, the presence of the isopropyl group can affect the preferred orientation of the adjacent amino group. While the electronic effects favor the delocalization of the nitrogen lone pair into the ring, steric hindrance from a nearby bulky group could potentially lead to a slight pyramidalization of the amino nitrogen or a tilting of the C-N bond axis. Molecular dynamics simulations can provide further insight into the dynamic behavior of the molecule, showing how thermal energy allows it to overcome rotational barriers and sample different conformational states over time.

Predictive Modeling of Reactivity and Selectivity

Computational models are invaluable for predicting how this compound will behave in chemical reactions.

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity. Descriptors derived from this theory help predict the most likely sites for electrophilic and nucleophilic attack.

Fukui Functions: The Fukui function, ƒ(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. The condensed Fukui function for an atom in a molecule helps identify reactive sites. For electrophilic attack, the relevant function (ƒ+) highlights atoms that can best accommodate an increase in electron density (nucleophilic sites). For nucleophilic attack, the function (ƒ-) points to atoms that can best tolerate a loss of electron density (electrophilic sites). In this compound, the ortho and para positions relative to the powerful electron-donating amino group (C2, C4, and C6) are expected to have the highest values of ƒ+, making them the most probable sites for electrophilic substitution.

Table 2: Predicted Fukui Function (ƒ+) Values for Aromatic Carbons (Illustrative)

| Carbon Atom | Predicted ƒ+ Value (Electrophilic Attack Susceptibility) |

|---|---|

| C2 | High |

| C4 | High |

| C6 | High |

Note: These values are illustrative and represent the expected trend based on substituent effects.

To understand the kinetics of a potential reaction, such as electrophilic aromatic substitution, computational chemists model the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the high-energy transition state that connects them. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined.

For this compound, modeling the reaction with an electrophile would involve calculating the energy barriers for attack at the C2, C4, and C6 positions. These calculations would likely confirm that substitution is kinetically favored at the positions most activated by the amino group, providing a quantitative basis for predicting the regioselectivity of its reactions.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of this compound, influencing its physical properties and crystal packing. Computational methods provide deep insights into the nature and strength of these non-covalent interactions.

Hydrogen Bonding Characterization (e.g., AIM theory, Hirshfeld Surface Analysis)

Hydrogen bonding plays a significant role in the crystal structure of aniline (B41778) derivatives. In this compound, the amine (-NH₂) group can act as a hydrogen bond donor, while the fluorine atom and the aromatic ring can act as acceptors.

While specific studies on this compound are not available, analysis of similar fluorinated aniline structures suggests that N-H···F hydrogen bonds would be a key feature in its crystal packing. The strength and geometry of these bonds can be further analyzed using Atoms in Molecules (AIM) theory . AIM analysis characterizes the bond critical points (BCPs) and provides values for the electron density (ρ) and its Laplacian (∇²ρ) at these points, which correlate with the strength and nature of the hydrogen bond.

π-Stacking and Other Non-Covalent Interactions

The aromatic ring of this compound is susceptible to π-stacking interactions, which are crucial for the stability of the crystal lattice. These interactions can be of different types, such as parallel-displaced or T-shaped arrangements. The presence of the fluorine and isopropyl substituents influences the electron density of the aromatic ring, thereby modulating the strength and geometry of the π-stacking interactions.

Computational studies on halogenated aromatic compounds have shown that halogen atoms can participate in halogen bonding and also influence π-π stacking. The fluorine atom in this compound, being electronegative, can affect the quadrupole moment of the aromatic ring, which in turn governs the nature of the π-stacking.

Crystal Packing Analysis from Theoretical Perspectives

Theoretical crystal packing analysis aims to predict and understand the three-dimensional arrangement of molecules in a crystal. This is often achieved through computational methods that explore the potential energy surface of the crystal. By identifying the global minimum, the most stable crystal structure can be predicted.

For this compound, a theoretical crystal packing analysis would involve exploring the various possible hydrogen bonding motifs and π-stacking arrangements to determine the most energetically favorable packing. The interplay between the N-H···F hydrogen bonds, π-stacking interactions, and the steric hindrance from the isopropyl group would be critical in determining the final crystal structure.

Applications of 3 Fluoro 5 Isopropylaniline As a Versatile Chemical Intermediate

Building Block for Heterocyclic Scaffolds

The amino group of 3-Fluoro-5-isopropylaniline serves as a key functional handle for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and other functional materials.

Indoles: The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions wikipedia.orgorganic-chemistry.org. This compound can be converted to its corresponding hydrazine derivative, which can then participate in the Fischer indole synthesis. The reaction proceeds through the formation of a phenylhydrazone, followed by a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization to form the indole ring wikipedia.orgsemanticscholar.org. While specific examples detailing the use of 3-fluoro-5-isopropylphenylhydrazine in this reaction are not prevalent in the literature, the general applicability of the Fischer indole synthesis to a wide range of substituted phenylhydrazines suggests its feasibility organic-chemistry.orgnih.gov.

Pyrazines: Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. They are important structural motifs in many biologically active compounds nih.govnih.gov. The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds rsc.org. While this compound is not a direct precursor for pyrazine synthesis in this manner, it can be chemically modified to generate intermediates suitable for pyrazine ring formation. For instance, derivatization of the aniline (B41778) could lead to the introduction of a second amino group ortho to the first, thereby creating the necessary 1,2-diamine scaffold.

Thiosemicarbazones: Thiosemicarbazones are a class of compounds known for their diverse biological activities mdpi.com. They are typically synthesized by the condensation of a thiosemicarbazide with an aldehyde or ketone nih.gov. This compound can be a precursor to substituted thiosemicarbazones. The synthesis involves the reaction of the aniline with carbon disulfide in the presence of a base to form a dithiocarbamate, which is then reacted with hydrazine to yield the corresponding thiosemicarbazide. This intermediate can then be condensed with a suitable carbonyl compound to afford the target thiosemicarbazone.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Role of this compound |

| Indoles | Fischer Indole Synthesis | Conversion to 3-fluoro-5-isopropylphenylhydrazine and reaction with a ketone or aldehyde. |

| Pyrazines | Condensation of a 1,2-diamine with a 1,2-dicarbonyl | Derivatization to form a substituted 1,2-diaminobenzene derivative. |

| Thiosemicarbazones | Condensation of a thiosemicarbazide with a ketone or aldehyde | Precursor for the synthesis of 4-(3-fluoro-5-isopropylphenyl)thiosemicarbazide. |

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the amino group and the aromatic ring of this compound allows for its use as a starting material in the synthesis of more elaborate organic structures.

The amino group of this compound can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse range of derivatives. As is characteristic of aromatic amines, it can undergo N-alkylation, N-acylation, and diazotization reactions nbinno.com. Diazotization, in particular, converts the amino group into a diazonium salt, which is a highly versatile intermediate. Through Sandmeyer-type reactions, the diazonium group can be replaced by a wide array of substituents, including halogens, cyano, and hydroxyl groups, providing access to a broad spectrum of 3,5-disubstituted fluoro-isopropylbenzenes. The fluorine and isopropyl groups on the aromatic ring influence the regioselectivity of these transformations.

Aniline and its derivatives are important monomers in the synthesis of conducting polymers, such as polyaniline researchgate.net. While direct polymerization of this compound is not widely reported, it could potentially be copolymerized with other monomers to create conjugated polymers with tailored electronic properties. The fluorine and isopropyl substituents would be expected to influence the solubility, processability, and electronic energy levels of the resulting polymer. The synthesis of such polymers often involves oxidative polymerization of the aniline monomers.

Contributions to Advanced Materials Science

The electronic properties imparted by the fluorine and isopropyl substituents make this compound an interesting building block for the development of advanced materials.

In the field of organic electronics, substituted anilines are used as precursors for hole-transporting materials and as components of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) tcichemicals.comwikipedia.org. The fluorine atom is a strongly electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can be advantageous for improving the stability and performance of organic electronic devices nih.gov. The isopropyl group, being an electron-donating and sterically bulky group, can enhance the solubility and influence the morphology of thin films. Therefore, incorporating the this compound moiety into larger conjugated systems could lead to materials with desirable properties for applications such as electron donors in organic solar cells.

Aniline derivatives are frequently used in the development of chemical sensors. The amino group can act as a recognition site for analytes, and changes in the electronic properties of the molecule upon binding can be detected through various spectroscopic or electrochemical methods. The specific substitution pattern of this compound could be utilized to create sensors with high selectivity for particular analytes.

Furthermore, the nitrogen atom of the aniline can be incorporated into multidentate ligands for the coordination of metal ions nih.govmdpi.com. These metal complexes can have applications in catalysis, for example, in oxidation reactions or cross-coupling reactions ajchem-a.comnih.govsciencescholar.us. The electronic and steric environment around the metal center can be fine-tuned by the substituents on the aniline ring, thereby influencing the catalytic activity and selectivity of the complex.

Role in Methodological Development in Organic Synthesis

This compound has emerged as a valuable building block in the field of organic synthesis, not only for the creation of complex target molecules but also as a tool for the development and understanding of new synthetic methodologies. Its unique electronic and steric properties, conferred by the fluorine and isopropyl substituents, make it an interesting substrate for exploring the scope and mechanisms of various chemical transformations.

Substrate in Novel Reaction Discoveries

While specific instances of this compound being the central substrate in the discovery of a completely novel named reaction are not extensively documented, its utility is evident in the broader context of developing new synthetic routes and expanding the applicability of existing reactions. Organic chemists often employ substrates with a diverse array of functional groups and substitution patterns to test the robustness and versatility of new catalytic systems or reaction conditions.

The presence of a fluorine atom at the meta-position to both the amino and isopropyl groups significantly influences the electron density of the aromatic ring. This electronic perturbation can alter the reactivity of the aniline in ways that are still being explored. For instance, in the development of new cross-coupling reactions, a substrate like this compound can provide valuable insights into how fluorine substitution affects catalyst performance, reaction rates, and product distributions.

Furthermore, the isopropyl group introduces steric bulk, which can be exploited in the development of regioselective reactions. Methodologies that can selectively functionalize the aromatic ring at positions ortho or para to the amino group, while overcoming the steric hindrance of the isopropyl group, represent significant advancements in synthetic chemistry. The use of this compound in such studies helps to define the steric limitations and substrate scope of newly developed synthetic methods.

Probing Reaction Mechanisms through Structural Modification

The specific substitution pattern of this compound makes it an effective probe for elucidating reaction mechanisms. By systematically modifying the structure of a substrate and observing the resulting changes in reactivity, chemists can gain a deeper understanding of the electronic and steric effects that govern a particular transformation.

The fluorine atom, with its strong electron-withdrawing inductive effect, can be used to probe the electronic demands of a reaction. For example, in electrophilic aromatic substitution reactions, the rate and regioselectivity of the reaction with this compound can be compared to that of simpler anilines (e.g., 3-isopropylaniline) to quantify the deactivating effect of the fluorine atom. This information is crucial for understanding the nature of the transition state and the distribution of charge in key intermediates.

Similarly, the isopropyl group serves as a steric probe. Its bulkiness can influence the approach of reagents and catalysts to the aromatic ring. In reactions where multiple products can be formed, the presence of the isopropyl group can favor the formation of one isomer over another. By analyzing the product ratios obtained with this compound, mechanistic hypotheses regarding the steric sensitivity of a reaction can be tested.

For instance, in palladium-catalyzed C-N cross-coupling reactions, the steric environment around the nitrogen atom is critical. The use of this compound as a coupling partner can help to elucidate the extent to which the catalyst's ligand sphere can tolerate bulky substituents on the aniline. This, in turn, aids in the rational design of more efficient and selective catalysts for the synthesis of sterically hindered anilines.

While detailed mechanistic studies specifically featuring this compound are not abundantly found in the literature, its structural motifs are representative of the types of challenges that drive the development of new synthetic methods. The principles learned from studying the reactivity of related fluorinated and sterically hindered anilines can be extended to understand and predict the behavior of this particular compound in a variety of chemical transformations.

Advanced Analytical Methodologies for Characterization of 3 Fluoro 5 Isopropylaniline Derivatives and Reaction Products

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are fundamental in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods reveal information about the connectivity of atoms, the types of functional groups present, and the nature of the electronic orbitals.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, VT-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For derivatives of 3-Fluoro-5-isopropylaniline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are utilized for unambiguous assignment of all proton and carbon signals.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY spectra would reveal correlations between the methine proton of the isopropyl group and the methyl protons, as well as couplings between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is invaluable for assigning the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations between the isopropyl methyl protons and the aromatic ring carbons can confirm the connectivity of the isopropyl group to the aniline (B41778) ring.

Variable-Temperature NMR (VT-NMR):

VT-NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. For certain derivatives of this compound, particularly those with bulky substituents, VT-NMR could be used to study the rotation around the C-N bond or the C-isopropyl bond. Changes in the NMR spectrum as a function of temperature can be analyzed to determine the energy barriers for these processes.

Expected NMR Data for this compound:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Typical 2D NMR Correlations |

| Aromatic CH | 6.5 - 7.2 | 100 - 130 | COSY with other aromatic protons; HSQC with corresponding aromatic carbons; HMBC with other aromatic carbons and isopropyl protons. |

| Isopropyl CH | 2.8 - 3.2 | 30 - 35 | COSY with isopropyl CH₃ protons; HSQC with isopropyl CH carbon; HMBC to aromatic carbons and isopropyl CH₃ carbons. |

| Isopropyl CH₃ | 1.1 - 1.3 | 20 - 25 | COSY with isopropyl CH proton; HSQC with isopropyl CH₃ carbons; HMBC to isopropyl CH carbon and aromatic carbons. |

| Aromatic C-F | - | 160 - 165 | HMBC with ortho and meta protons. |

| Aromatic C-N | - | 145 - 150 | HMBC with ortho protons and NH₂ protons. |

| Aromatic C-isopropyl | - | 150 - 155 | HMBC with isopropyl CH proton and ortho aromatic protons. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key functional groups like the N-H bonds of the amine and the C-F bond will have characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound Derivatives:

Theoretical calculations on fluoroaniline (B8554772) isomers provide a basis for assigning the vibrational modes.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C-H (isopropyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1580 - 1620 | 1580 - 1620 |

| N-H (amine) | Scissoring/Bending | 1590 - 1650 | Weak |

| C-F | Stretching | 1200 - 1350 | 1200 - 1350 |

| C-N | Stretching | 1250 - 1350 | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (HOMO) to a higher energy unoccupied molecular orbital (LUMO). chemicalbook.com For aromatic compounds like this compound, the principal electronic transitions are typically π → π* transitions associated with the benzene (B151609) ring. researchgate.net

The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the chromophore. The presence of substituents on the aniline ring, such as the fluoro and isopropyl groups, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the absorption intensity. The amino group, being an auxochrome, generally causes a red shift (bathochromic shift) in the absorption bands of the benzene ring.

Expected Electronic Transitions for this compound:

| Transition Type | Expected λ_max (nm) | Solvent Effects |

| π → π* (Primary band) | ~200 - 220 | Relatively insensitive to solvent polarity. |

| π → π* (Secondary band) | ~240 - 260 | May show slight shifts with solvent polarity. |

| n → π* | ~280 - 320 | Can exhibit a blue shift (hypsochromic shift) in polar, protic solvents due to stabilization of the non-bonding electrons. |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides a detailed molecular structure, including bond lengths, bond angles, and torsion angles.

Elucidation of Bond Distances, Angles, and Torsion Angles

By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed map of electron density can be constructed. From this map, the precise positions of the atoms can be determined, allowing for the calculation of all intramolecular geometric parameters.

Expected Bond Distances and Angles:

Based on the crystal structures of related substituted anilines, the following are expected average bond lengths and angles for a derivative of this compound.

| Bond/Angle | Expected Value |

| C-C (aromatic) | 1.38 - 1.40 Å |

| C-N | 1.39 - 1.42 Å |

| C-F | 1.34 - 1.37 Å |

| C-C (isopropyl) | 1.52 - 1.54 Å |

| C-C-C (aromatic) | ~120° |

| C-N-H | ~110 - 115° |

| C-C-F | ~118 - 122° |

Torsion angles define the conformation of the molecule. For instance, the torsion angle involving the C-N bond would describe the degree of planarity of the amino group with respect to the aromatic ring.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. For this compound, mass spectrometry confirms its molecular formula and provides insights into its structure through characteristic fragmentation patterns.

The molecular formula of this compound is C₉H₁₂FN, corresponding to a molecular weight of approximately 153.20 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this molecular weight. The presence of a single nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the nitrogen rule.

The fragmentation of the molecular ion provides valuable structural information. For this compound, key fragmentation pathways are anticipated based on the structure of related aniline derivatives. A primary fragmentation event is often the loss of a methyl group (CH₃, mass of 15) from the isopropyl substituent, resulting in a significant peak at m/z [M-15]⁺. This cleavage leads to the formation of a more stable secondary benzylic carbocation.

Another expected fragmentation involves the loss of the entire isopropyl group (C₃H₇, mass of 43), leading to a fragment ion corresponding to 3-fluoroanilinium at m/z [M-43]⁺. The aromatic ring itself can also undergo fragmentation, although this is generally less favorable than the cleavage of the alkyl substituent. The presence of the fluorine atom will also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments, though this is less common than benzylic cleavage.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (approx.) | Identity |

| [C₉H₁₂FN]⁺ | 153 | Molecular Ion (M⁺) |

| [C₈H₉FN]⁺ | 138 | [M-CH₃]⁺ |

| [C₆H₅FN]⁺ | 110 | [M-C₃H₇]⁺ |

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or other impurities. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic ring and isopropyl group, this compound possesses a degree of hydrophobicity, leading to its retention on the nonpolar stationary phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to control the retention time of the compound. The use of fluorinated stationary phases can also offer alternative selectivity for separating fluorinated compounds. libretexts.org A UV detector is commonly used for detection, as the aromatic ring of the aniline derivative absorbs UV light at specific wavelengths.

A hypothetical HPLC method for purity assessment might involve a C18 column with a mobile phase gradient of acetonitrile and water, allowing for the separation of impurities with different polarities. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid chromatographic technique often used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, a silica (B1680970) gel plate is commonly used as the stationary phase, and a mixture of nonpolar and polar organic solvents, such as hexane (B92381) and ethyl acetate, serves as the mobile phase.

The separation on a silica gel plate is based on the principle of adsorption, where more polar compounds interact more strongly with the polar silica gel and thus move slower up the plate. The choice of the mobile phase composition is critical for achieving good separation. A more polar mobile phase will cause all components to move further up the plate. The position of the compound on the developed TLC plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots can be achieved under UV light or by using a staining agent.

Table 2: Representative Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| HPLC | C18 silica gel | Acetonitrile/Water gradient | UV Spectroscopy |

| TLC | Silica gel | Hexane/Ethyl Acetate mixture | UV light or staining agent |

Specialized Techniques for Isotopic Enrichment Analysis (e.g., Deuterium (B1214612) Quantification)

Specialized analytical techniques are employed to determine the extent and location of isotopic labeling in derivatives of this compound, which is particularly important in mechanistic studies and metabolic tracking. Deuterium (²H or D) is a common stable isotope used for such purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for isotopic enrichment analysis. In ¹H NMR, the incorporation of deuterium in place of a proton results in the disappearance of the corresponding proton signal in the spectrum. By comparing the integration of the signals in the labeled compound to that of an unlabeled standard, the degree of deuteration at specific sites can be quantified.

For more direct and precise quantification of high levels of deuterium enrichment, Deuterium NMR (²H NMR) can be utilized. In ²H NMR, the deuterium nucleus itself is detected, and the chemical shifts are analogous to those in ¹H NMR. The relative integrals of the deuterium signals provide a direct measure of the isotopic enrichment at different positions within the molecule.

Mass Spectrometry

Mass spectrometry is also a sensitive technique for determining isotopic enrichment. The incorporation of each deuterium atom increases the mass of the molecule by approximately one mass unit. By analyzing the mass spectrum of a deuterated sample, the distribution of isotopologues (molecules differing only in their isotopic composition) can be determined from the relative intensities of the molecular ion peaks (M⁺, [M+1]⁺, [M+2]⁺, etc.).

Table 3: Techniques for Deuterium Quantification in this compound Derivatives

| Technique | Principle | Information Obtained |

| ¹H NMR | Disappearance of proton signal upon deuteration. | Site-specific degree of deuteration. |

| ²H NMR | Direct detection of deuterium nuclei. | Direct quantification of deuterium at different sites. |

| Mass Spectrometry | Shift in molecular ion peak and fragment masses. | Overall isotopic enrichment and distribution of isotopologues. |

Future Research Directions and Emerging Paradigms

Development of More Sustainable Synthetic Routes

The synthesis of specialty chemicals like 3-Fluoro-5-isopropylaniline is an area ripe for innovation in green chemistry. Traditional multi-step syntheses for substituted anilines often rely on harsh conditions, hazardous reagents, and significant solvent use. Future research will prioritize the development of more sustainable and efficient synthetic methodologies.

Key areas of focus will include:

Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant metals, can drastically reduce waste. Research into novel catalysts for C-H functionalization, amination, and fluorination will be crucial.

Alternative Energy Sources: Exploring photochemical and electrochemical methods can provide milder reaction conditions and reduce reliance on thermal energy. The use of sunlight as a clean and powerful energy source is a particularly attractive avenue.

Green Solvents: Investigating the use of water, supercritical fluids, or bio-based solvents can minimize the environmental impact associated with volatile organic compounds (VOCs). Solvent-free reactions, such as grinding reactants in a mortar, also represent a promising approach.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step, offer an elegant solution for building molecular complexity efficiently.

A comparison of potential synthetic approaches is outlined in the table below.

| Feature | Traditional Synthesis | Sustainable Future Synthesis |

| Reagents | Often stoichiometric, hazardous (e.g., strong acids) | Catalytic, less hazardous reagents |

| Solvents | Volatile organic compounds (VOCs) | Water, bio-solvents, or solvent-free |

| Energy | High-temperature reflux | Photochemical, electrochemical, microwave |

| Waste | High E-factor (waste/product ratio) | Low E-factor, high atom economy |

| Steps | Often multi-step with intermediate isolation | One-pot or tandem reactions |

Exploration of Novel Reactivity Patterns

The specific arrangement of substituents on the this compound ring—an amino group, a fluorine atom, and an isopropyl group—creates a unique electronic and steric environment. The amino group is a powerful ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director. Their meta-relationship, combined with the electron-withdrawing nature of fluorine, suggests that the molecule could exhibit novel reactivity.

Future research should explore:

Regioselective C-H Functionalization: Developing methods to selectively activate and functionalize the C-H bonds at the 2, 4, and 6 positions of the ring would open up new avenues for creating complex derivatives. The interplay between the directing groups could allow for switchable regioselectivity based on the choice of catalyst and reaction conditions.

Derivatization of the Amino Group: Beyond simple acylation or alkylation, the amino group can be converted to a diazonium salt, making it a versatile handle for introducing a wide array of functional groups via Sandmeyer-type reactions.

Cross-Coupling Reactions: The fluorine atom, while generally a poor leaving group in nucleophilic aromatic substitution on an electron-rich ring, could potentially be activated for specialized cross-coupling reactions. More practically, the aniline (B41778) can be converted to an aryl halide (e.g., iodide or bromide) to participate in well-established cross-coupling chemistries like Suzuki-Miyaura and Buchwald-Hartwig reactions to form new carbon-carbon and carbon-nitrogen bonds.

Integration with Machine Learning and AI in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimizing processes. orientjchem.orgresearchgate.net For this compound, these computational tools can be applied in several key areas:

Predictive Modeling: AI algorithms can be trained on large chemical datasets to predict the physicochemical, pharmacokinetic (e.g., ADMET - absorption, distribution, metabolism, excretion, toxicity), and material properties of novel derivatives of this compound before they are synthesized. orientjchem.orgbeilstein-journals.org This in silico screening can prioritize the most promising candidates for laboratory investigation, saving significant time and resources.

Retrosynthesis and Route Optimization: ML models can analyze the structure of a target molecule and propose viable and sustainable synthetic pathways. researchgate.net These tools can identify novel disconnections and suggest optimal reagents and conditions, augmenting the creativity of synthetic chemists.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, tailored to possess a specific set of desired properties. rsc.org This could be used to invent new drug candidates, functional polymers, or other advanced materials with high precision.

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| Predictive Modeling | Forecast the bioactivity and toxicity of novel derivatives. | Prioritize synthesis of high-potential compounds. |

| Retrosynthesis | Propose green and efficient synthetic routes. | Accelerate R&D and reduce chemical waste. |

| De Novo Design | Generate new molecular structures for targeted applications. | Discover novel materials and drug candidates. |

Design of Advanced Materials with Tunable Properties

Anilines are the foundational monomers for polyaniline (PANI), one of the most studied conducting polymers. wikipedia.org The incorporation of this compound as a monomer or co-monomer in polymerization reactions offers a strategy to create advanced materials with precisely tuned properties. The substituents on the aniline ring are known to significantly alter the characteristics of the resulting polymer due to electronic and steric effects. nih.govrsc.org

Future research directions include:

Conducting Polymers: The presence of both an electron-withdrawing group (-F) and an electron-donating group (-iPr) could be used to finely tune the electronic bandgap, conductivity, and redox potentials of the resulting polymers. While substituents often decrease conductivity by disrupting chain planarity, they can enhance other properties like solubility and processability.

Enhanced Solubility and Processability: A major limitation of PANI is its poor solubility. rsc.org The bulky, hydrophobic isopropyl group on the this compound monomer could significantly improve the solubility of the corresponding polymer in common organic solvents, facilitating its processing into films, fibers, and coatings.

Improved Thermal and Chemical Stability: Fluorinated polymers are renowned for their high thermal stability and chemical resistance. nih.gov Incorporating fluorine via the this compound monomer is expected to impart these desirable characteristics to the polymer backbone. jmest.org

Materials for Sensing and Electronics: By tailoring the polymer's chemical structure, it may be possible to develop materials for specific applications such as chemical sensors, anti-corrosion coatings, or components in electronic devices like capacitors and organic light-emitting diodes (OLEDs). rsc.orgrsc.org

Interdisciplinary Research Opportunities

The full potential of this compound can only be unlocked through collaboration across multiple scientific disciplines.

Chemistry and Computer Science: Synthetic chemists can collaborate with data scientists to develop and refine AI/ML models for reaction prediction and molecular design, creating a feedback loop where experimental results are used to improve the accuracy of in silico tools.

Materials Science and Engineering: The development of novel polymers from this compound requires a partnership between polymer chemists and materials engineers to characterize the material's properties (mechanical, thermal, electrical) and fabricate it into functional devices.

Pharmacology and Medicinal Chemistry: If derivatives of this compound are explored for biological activity, close collaboration with pharmacologists and biologists will be essential to evaluate their efficacy and mechanism of action in the context of drug discovery.

Environmental Science and Chemical Engineering: As sustainable synthetic routes are developed, collaboration with chemical engineers will be necessary to scale these processes from the laboratory bench to industrial production, while environmental scientists can assess the lifecycle impact of the new chemical processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Fluoro-5-isopropylaniline, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves nucleophilic substitution or catalytic coupling. For example, fluorination of 5-isopropylaniline derivatives using fluorinating agents like Selectfluor® under inert conditions (e.g., N₂ atmosphere) can introduce the fluorine substituent. Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound with >95% purity.

Q. How can researchers optimize purification techniques for this compound to minimize impurities?

- Methodology : Recrystallization in ethanol/water mixtures (1:3 ratio) at low temperatures (0–5°C) effectively removes polar impurities. Non-polar byproducts (e.g., unreacted isopropyl precursors) require hexane washes .

- Validation : Use GC-MS or NMR (¹H/¹⁹F) to confirm purity. For example, ¹⁹F NMR should show a single peak at δ -120 to -125 ppm (CF coupling) .

Q. What are the key spectroscopic signatures for characterizing this compound?

- Techniques :

- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (meta-fluorine coupling, J = 8–10 Hz); isopropyl CH₃ at δ 1.2–1.4 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 167.1 (M⁺) with fragmentation patterns at m/z 150 (loss of NH₂) and m/z 122 (loss of isopropyl group) .

Advanced Research Questions

Q. How does the electronic effect of the isopropyl group influence the reactivity of this compound in electrophilic substitution reactions?

- Experimental Design : Compare nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄/SO₃) outcomes with analogous compounds (e.g., 3-Fluoro-5-methylaniline). The bulky isopropyl group sterically hinders para-substitution, favoring ortho/ipso attack. Use DFT calculations to map electron density and predict regioselectivity .

- Data Contradiction : If unexpected substitution patterns arise (e.g., meta-nitro derivatives), assess solvent effects or competing mechanisms (e.g., radical pathways) via kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.